molecular formula C22H21NO5S2 B2421381 Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate CAS No. 726159-98-4

Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate

Cat. No. B2421381
CAS RN: 726159-98-4
M. Wt: 443.53
InChI Key: MGYRDZWVGVWWOX-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate is a chemical compound with the molecular formula C22H21NO5S2 and a molecular weight of 443.53. It is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives, including Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate, can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the synthesis of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate is based on a thiophene core, a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The compound also contains additional functional groups including a phenyl group, a tosylacetamido group, and a carboxylate group.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, the Gewald reaction, a condensation reaction, is commonly used to synthesize aminothiophene derivatives .

Future Directions

Thiophene derivatives, including Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate, continue to attract interest due to their potential as biologically active compounds . Future research may focus on exploring their various biological effects, improving their synthesis methods, and developing novel thiophene-based drugs.

properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-28-22(25)20-18(16-7-5-4-6-8-16)13-29-21(20)23-19(24)14-30(26,27)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYRDZWVGVWWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate

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